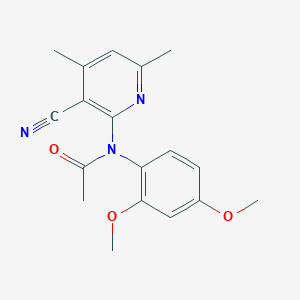

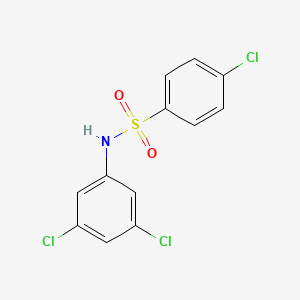

![molecular formula C13H17N5OS B5512642 2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide](/img/structure/B5512642.png)

2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-ethyl-N-{2-[(1-methyl-1H-imidazol-2-yl)thio]ethyl}-5-pyrimidinecarboxamide is a useful research compound. Its molecular formula is C13H17N5OS and its molecular weight is 291.37 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 291.11538136 g/mol and the complexity rating of the compound is 309. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cellular Permeability and DNA Binding

Pyrrole-imidazole (Py-Im) polyamides, with similarities in chemical structure to the query compound, demonstrate specific DNA sequence binding capabilities in vitro and in mammalian cells. Modifications to the linker structures, such as short ethylene diamine linkers, have been shown to significantly improve cellular permeability, highlighting the importance of structural variations in enhancing biological activity (Liu & Kodadek, 2009).

Antimicrobial and Antioxidant Applications

Thienopyrimidine derivatives, synthesized through reactions involving similar heterocyclic chemistry, exhibited pronounced antimicrobial activity. This research underscores the potential of structurally related compounds in developing new antimicrobial agents (Bhuiyan et al., 2006).

Corrosion Inhibition

Compounds like 1-(2-ethylamino)-2-methylimidazoline, though not identical, share functional groups and have been evaluated for their effectiveness as corrosion inhibitors. The study found significant efficiency in preventing corrosion, linking the structure-function relationship of such molecules to their potential industrial applications (Cruz et al., 2004).

Synthesis and Biological Activity of Antiulcer Agents

Research on imidazo[1,2-a]pyridines substituted at the 3-position for potential antiulcer applications reveals the synthesis pathway and biological evaluations of compounds structurally akin to the query chemical. Although these specific compounds did not display significant antisecretory activity, they demonstrated good cytoprotective properties in ethanol and HCl-induced ulcer models (Starrett et al., 1989).

Aldehyde Oxidase (AO) Mediated Metabolism Reduction

Efforts to reduce AO-mediated metabolism in drug discovery have led to the synthesis of imidazo[1,2-a]pyrimidine derivatives, which could inform the development of new pharmaceuticals with improved metabolic stability. This research provides insights into medicinal chemistry strategies beneficial for enhancing the pharmacokinetic profiles of new drug candidates (Linton et al., 2011).

Mechanism of Action

Safety and Hazards

Future Directions

Properties

IUPAC Name |

2-ethyl-N-[2-(1-methylimidazol-2-yl)sulfanylethyl]pyrimidine-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5OS/c1-3-11-16-8-10(9-17-11)12(19)14-5-7-20-13-15-4-6-18(13)2/h4,6,8-9H,3,5,7H2,1-2H3,(H,14,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGOKHVCYLBTPEA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=NC=C(C=N1)C(=O)NCCSC2=NC=CN2C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.37 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{4-[4-methyl-5-(pyrrolidin-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidin-1-yl}-6,7-dihydro-5H-cyclopenta[d]pyrimidine](/img/structure/B5512564.png)

![N,N-diethyl-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5512575.png)

![N-{(3S*,4R*)-4-(5-methyl-2-furyl)-1-[3-(3-thienyl)propanoyl]-3-pyrrolidinyl}acetamide](/img/structure/B5512580.png)

![1-(3,4-dihydro-2H-chromen-3-ylcarbonyl)-4-[2-(1H-1,2,4-triazol-1-yl)ethyl]piperazine](/img/structure/B5512583.png)

![5-[(1,2-DIMETHYL-1H-INDOL-3-YL)METHYLIDENE]-1,3-DIMETHYL-2-SULFANYLIDENE-1,3-DIAZINANE-4,6-DIONE](/img/structure/B5512595.png)

![(1S,5R)-3-[6-(4-fluorophenyl)pyridazin-3-yl]-6-(2-methoxyethyl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5512596.png)

![4-(2-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5512597.png)

![8-[3-(3,5-dimethyl-1H-pyrazol-1-yl)benzoyl]-3-ethyl-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5512665.png)